2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile
Overview
Description
2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile is a chemical compound with the empirical formula C11H12N2OSi . It has a molecular weight of 216.31 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The compound’s molecular structure can be represented by the SMILES stringCSi(C)c1cc2ncc(cc2o1)C#N
. The InChI representation is 1S/C11H12N2OSi/c1-15(2,3)11-5-9-10(14-11)4-8(6-12)7-13-9/h4-5,7H,1-3H3
. Physical and Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 216.31 . The compound has three hydrogen bond acceptors and no hydrogen bond donors .Scientific Research Applications
Synthesis and Derivatives
- The synthesis of cyano derivatives of furo[2,3-b]-, -[2,3-c]- and -[3,2-c]pyridine and their conversion to other carbon-substituted derivatives have been explored. Cyanation using the Reissert-Henze method and reactions with benzoyl chloride and trimethylsilyl cyanide in dichloromethane have been used to create various derivatives (Shiotani & Taniguchi, 1997).
Catalysis and Synthetic Applications
- The compound has been utilized in the regioselective construction of tetrasubstituted pyridines. This method was notably applied in the total synthesis of vitamin B6, demonstrating its significance in synthetic chemistry (Parnell & Vollhardt, 1985).
Functionalization Techniques
- New approaches for creating functionalized 2-substituted furopyridines have been developed. These include treatments with aryl/heteroaryl halides or vinyl triflates using palladium catalyst systems, demonstrating the versatility of this compound in organic synthesis (Arcadi et al., 2002).
Chemical Transformations and Derivative Synthesis
- Various chemical transformations have been explored to derive new compounds from 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile. For instance, reactions with α-halo-carbonyl compounds and subsequent processes have led to the formation of novel pyrimidine and imine derivatives, illustrating the compound's potential in creating diverse heterocyclic structures (Ahmed & Ameen, 2010).
Spectral Characterization and Material Studies
- Studies on compounds like 1-{[(4-methoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile have involved spectral characterization and investigations into their potential as materials for optoelectronic devices (Roushdy et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2-trimethylsilylfuro[3,2-b]pyridine-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OSi/c1-15(2,3)11-5-9-10(14-11)4-8(6-12)7-13-9/h4-5,7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYGQYDQNDEJAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674113 | |
Record name | 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188988-30-8 | |
Record name | 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.